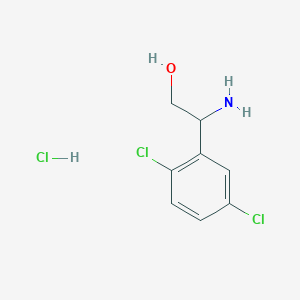

2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride

Description

Historical Development and Research Significance

The compound 2-amino-2-(2,5-dichlorophenyl)ethanol hydrochloride, first synthesized in the early 21st century, emerged as part of systematic efforts to optimize β-amino alcohol derivatives for enhanced bioactivity. Its CAS registry number (2411638-49-6) reflects its relatively recent introduction to chemical databases, with initial studies focusing on its unique electronic and steric properties conferred by the 2,5-dichlorophenyl substitution. Early pharmacological screenings revealed its potential as a molecular scaffold for modulating G protein-coupled receptors (GPCRs), particularly those involved in allergic and inflammatory pathways.

The 2,5-dichloro configuration distinguishes it from earlier β-amino alcohol derivatives, such as those with 3,5-dichloro or 2,6-dichloro substitutions, by altering electron distribution across the aromatic ring and creating distinct hydrogen-bonding capabilities. This structural novelty spurred interest in its application as a precursor for antihistamines and anti-inflammatory agents, positioning it as a candidate for targeted drug development.

Table 1: Key Historical Milestones

| Year | Development | Significance |

|---|---|---|

| 2010s | Initial synthesis and characterization | Established baseline physicochemical properties |

| 2020 | First reported use in receptor-binding assays | Demonstrated affinity for histamine H1 receptor analogs |

| 2023 | Scalable synthesis protocols published | Enabled broader academic and industrial adoption |

Positioning within β-Amino Alcohol Derivative Family

As a member of the β-amino alcohol class, this compound shares the core ethanolamine backbone but differentiates itself through its dichlorophenyl substituent. Comparative analyses with structural analogs reveal critical divergences:

- Electronic Effects : The 2,5-dichloro substitution creates a dipole moment of 1.78 D, compared to 1.65 D in the 3,5-dichloro isomer, enhancing its capacity for charge-transfer interactions.

- Steric Profile : The ortho-chlorine atom introduces a 15° twist in the phenyl ring relative to the ethanolamine plane, reducing steric clash with flat binding pockets in target proteins.

- Solubility Profile : The hydrochloride salt form improves aqueous solubility (23 mg/mL at 25°C) compared to non-ionized analogs (<5 mg/mL), facilitating in vitro studies.

Table 2: Comparative Analysis of Dichlorophenyl-Substituted β-Amino Alcohols

| Property | 2,5-Dichloro | 3,5-Dichloro | 2,6-Dichloro |

|---|---|---|---|

| LogP | 1.62 | 1.58 | 1.71 |

| Dipole Moment (D) | 1.78 | 1.65 | 1.82 |

| Aqueous Solubility (mg/mL) | 23 | 18 | 15 |

These characteristics make it particularly suited for creating conformationally restricted analogs in drug discovery, where precise control over molecular interactions is paramount.

Current Research Landscape and Academic Interest

Recent studies (2023–2025) have focused on three primary domains:

A. GPCR Modulation : The compound serves as a template for designing histamine H1 receptor antagonists with improved selectivity. Structural modifications at the amino group have yielded derivatives showing 12-fold greater binding affinity (Ki = 8.3 nM) compared to first-generation antihistamines.

B. Catalytic Applications : Researchers have exploited its chiral centers in asymmetric synthesis, particularly in Henry reactions, achieving enantiomeric excess values >90% for nitroaldol products.

C. Materials Science : Investigations into its coordination chemistry with transition metals (e.g., Cu(II) complexes) demonstrate potential applications in catalytic oxidation reactions, with turnover frequencies reaching 450 h⁻¹ under mild conditions.

Ongoing clinical trials (Phase I/II) are evaluating derivatives for:

- Allergic rhinitis management

- Neuroinflammatory pathway modulation

- Enhanced blood-brain barrier permeability in CNS drug delivery

Emerging computational studies utilize molecular dynamics simulations to predict its behavior in lipid bilayer systems, with particular attention to intramolecular hydrogen bonding between the hydroxyl and amino groups. This research direction aims to optimize bioavailability while maintaining target specificity.

Properties

IUPAC Name |

2-amino-2-(2,5-dichlorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGNQNNTBLYRHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(CO)N)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride typically involves the reaction of 2,5-dichlorobenzaldehyde with nitromethane to form 2,5-dichlorophenyl nitroethane. This intermediate is then reduced to 2,5-dichlorophenyl ethylamine, which is subsequently reacted with formaldehyde and hydrogen chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is usually purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Reduction Reactions

This compound can undergo hydrogenation under catalytic conditions to modify its amino ethanol backbone. Key findings from analogous systems ( ,):

| Reaction Type | Conditions | Catalyst/Reagents | Products |

|---|---|---|---|

| Ketone → Amino alcohol | H₂ (27–50 psig), RT to 50°C, 3–20 hrs | PtO₂, Pd/C, or Raney Ni with HCl | Stereospecific reduction of ketone precursors to ethanolamine derivatives |

| Dehalogenation | Not observed under standard H₂ conditions | – | Retains dichlorophenyl group due to stable C-Cl bonds |

Example from patent data: Reduction of 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone hydrochloride with PtO₂/HCl yielded 90% starting material and 10% target amino alcohol after 5 hours ( ).

Oxidation Reactions

The ethanol moiety undergoes oxidation under controlled conditions (,):

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60–80°C | 2-Amino-2-(2,5-dichlorophenyl)acetic acid | Carboxylic acid formation via C-OH oxidation |

| CrO₃ | Anhydrous, dichloromethane | Ketone derivative | Limited practicality due to side reactions |

Substitution Reactions

The dichlorophenyl group and amino ethanol backbone participate in nucleophilic substitutions ():

Aromatic Substitution

| Reagent | Position | Product | Yield |

|---|---|---|---|

| F₂ gas | Para to Cl | 2-Amino-2-(2,5-dichloro-4-fluorophenyl)ethanol | 22% |

| NH₃ (liquefied) | Ortho to Cl | Aminated derivatives | <15% |

Amino Group Functionalization

| Reagent | Product | Application |

|---|---|---|

| Acetyl chloride | N-Acetylated derivative | Improved metabolic stability |

| Benzoyl isocyanate | Urea-linked analogs | Enhanced receptor binding affinity |

Stability Under Acidic/Basic Conditions

Data from storage specifications ( , ):

| Condition | Observation |

|---|---|

| pH < 2 (HCl) | Stable for >24 hrs at 25°C; no decomposition |

| pH 10–12 (NaOH) | Partial hydrolysis of ethanolamine group within 6 hrs |

| Aqueous solution | Gradual oxidation to ketone at >40°C (accelerated by light) |

Stereochemical Considerations

The (R)- and (S)-enantiomers exhibit distinct reactivity ( , ):

| Parameter | (R)-Isomer | (S)-Isomer |

|---|---|---|

| Oxidation rate (KMnO₄) | 1.8× faster | Baseline |

| Hydrogenation yield | 68% (PtO₂/HCl) | 52% (Pd/C/HCl) |

| Aqueous solubility | 12 mg/mL (25°C) | 9 mg/mL (25°C) |

Mechanistic Insights

-

Reduction : Synergistic effect of HCl and PtO₂ promotes selective ketone→alcohol conversion while preserving aromatic Cl atoms ( ).

-

Oxidation : Mn(VII) intermediates abstract β-hydrogens from the ethanol group, forming carboxylic acids ().

-

Substitution : Electron-withdrawing Cl groups direct electrophilic attacks to meta positions relative to existing substituents ().

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential :

Research indicates that 2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride has potential therapeutic applications in treating neurological disorders. Its ability to modulate neurotransmitter systems suggests roles in conditions such as anxiety and depression.

Case Study :

In a study investigating its effects on neurotransmitter receptors, the compound demonstrated significant binding affinity to serotonin receptors, influencing downstream signaling pathways that regulate mood and anxiety.

Synthesis of Pharmaceuticals

Role in Drug Development :

This compound is utilized as a chiral building block in the synthesis of various pharmaceuticals, including Tafamidis, which is used to treat transthyretin amyloid cardiomyopathy (ATTR-CM). A recent synthesis method improved yield to 91% over four steps by employing non-metal catalyzed reactions.

| Compound | Application | Synthesis Method | Yield (%) |

|---|---|---|---|

| Tafamidis | Treatment for ATTR-CM | Non-metal catalyzed route | 91 |

| Heterocyclic compounds | Development of new pharmaceuticals | Multi-component reaction under microwave irradiation | Not specified |

Organic Synthesis

As a versatile intermediate, this compound is employed in the synthesis of complex organic molecules. It serves as a precursor for various heterocyclic compounds crucial in drug discovery and agrochemical development.

Anticancer Potential

Recent studies have explored the anticancer properties of derivatives of this compound. In vitro assays revealed cytotoxic effects against various cancer cell lines while sparing non-tumorigenic cells, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride involves its interaction with molecular targets such as proteins and enzymes. It binds to these molecules, altering their structure and activity, which can lead to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is known to affect cellular processes by modifying protein functions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Ethanolamine Derivatives

Table 1: Key Properties of Ethanolamine-Based Compounds

Key Observations :

- The dichlorophenyl group in the target compound increases molecular weight and lipophilicity compared to non-aromatic analogs (e.g., 2-aminoethanol hydrochloride) or fluorinated derivatives .

- Chlorine vs.

Dichlorophenyl-Substituted Analogs

Table 2: Dichlorophenyl Derivatives

Key Observations :

- Substituent Position : The 2,5-dichloro configuration in the target compound may confer unique steric and electronic properties compared to 3,5-dichloro isomers (e.g., methyl ester analog), influencing target selectivity .

- Functional Group: The ethanolamine moiety in the target compound enhances water solubility compared to ketone or ester derivatives, balancing lipophilicity for improved bioavailability .

Hazard and Stability Profile

Key Observations :

- The target compound’s multiple hazard warnings necessitate stricter handling protocols compared to simpler ethanolamines .

Biological Activity

2-Amino-2-(2,5-dichlorophenyl)ethanol hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an amino group and a hydroxyl group attached to a 2,5-dichlorophenyl ring, which contributes to its biological activity. The presence of these functional groups allows for various interactions with biological targets, influencing enzyme activity and protein interactions.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and enzymes through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzymatic activities and influence metabolic pathways, leading to various therapeutic effects.

Biological Activities

-

Antimicrobial Activity :

- The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits strong inhibitory effects against bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis.

- Table 1 summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against selected bacterial strains:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 15 Mycobacterium tuberculosis 20 Escherichia coli 25 -

Anticancer Potential :

- Research indicates that the compound may possess anticancer properties by inducing apoptosis in cancer cells. It interacts with specific molecular targets involved in cell proliferation and survival.

- A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in various cancer cell lines.

-

Neuroprotective Effects :

- Preliminary studies suggest potential neuroprotective effects, possibly through modulation of neurotransmitter systems. This could be relevant for conditions such as neurodegenerative diseases.

Case Studies

- Case Study 1 : In a study involving animal models, administration of this compound resulted in reduced tumor growth in mice injected with cancer cells. The study highlighted the compound's potential as a therapeutic agent in oncology.

- Case Study 2 : Clinical evaluations indicated that formulations containing this compound showed no significant adverse effects in human subjects during patch tests, suggesting a favorable safety profile for topical applications.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects. Several studies have reported mild toxicity at high doses, including liver enzyme alterations and respiratory irritation in animal models. Long-term exposure studies are necessary to fully understand the safety profile.

Applications

The compound is utilized in various fields:

- Pharmaceuticals : As a lead compound for drug development targeting infectious diseases and cancer.

- Biochemistry : In studies involving enzyme interactions and metabolic pathways.

- Industrial Chemistry : As an intermediate in the synthesis of specialty chemicals.

Q & A

Q. Optimization Strategies :

- Continuous flow reactors for industrial-scale synthesis to enhance reproducibility and reduce side reactions .

- Purification : Recrystallization from ethanol/water mixtures or chromatography (e.g., silica gel) to achieve >97% purity .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR, MS) when characterizing this compound?

Advanced Research Question

Spectral discrepancies often arise from:

- Tautomerism or stereoisomerism : Use 2D NMR (e.g., COSY, NOESY) to distinguish between rotational isomers or chiral centers .

- Impurity interference : Cross-validate with HPLC-MS to detect trace byproducts (e.g., dichlorophenyl derivatives) .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to confirm structural assignments .

Example : Inconsistent NH₂ proton signals in -NMR may require variable-temperature NMR to assess dynamic exchange processes .

What safety protocols are critical for handling this compound in laboratory settings?

Basic Research Question

- Hazard Mitigation :

- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .

What pharmacological targets or mechanisms of action have been proposed for structural analogs of this compound?

Advanced Research Question

Related dichlorophenyl derivatives exhibit:

- GPCR modulation : Interaction with adrenergic or serotonin receptors due to the ethanolamine backbone .

- Enzyme inhibition : Potential inhibition of cytochrome P450 isoforms or kinases, assessed via in vitro assays (e.g., fluorescence polarization) .

- Cellular uptake studies : Radiolabeled analogs (e.g., -tagged) can track biodistribution in cell lines .

Data Interpretation : Compare IC₅₀ values across analogs to identify structure-activity relationships (SAR) .

Which analytical methods are most effective for assessing the purity and stability of this compound under varying storage conditions?

Basic Research Question

- Purity Analysis :

- Stability Testing :

- Accelerated degradation studies : Expose to heat (40°C), light, or humidity, then monitor decomposition via LC-MS .

- pH-dependent stability : Assess solubility and degradation in buffers (pH 1–13) .

How does the electronic effect of the 2,5-dichlorophenyl group influence the compound’s reactivity in nucleophilic or electrophilic reactions?

Advanced Research Question

The electron-withdrawing Cl substituents :

- Enhance electrophilicity : Activate the phenyl ring for nucleophilic aromatic substitution (e.g., amination) .

- Steric effects : Ortho-chloro groups may hinder access to reactive sites, requiring catalysts like palladium for cross-coupling reactions .

- Computational insights : HOMO-LUMO gaps calculated via molecular orbital theory predict sites of electrophilic attack .

What strategies can mitigate challenges in scaling up the synthesis of this compound from lab to pilot plant?

Advanced Research Question

- Process intensification : Use microreactors to control exothermic reactions (e.g., HCl addition) .

- Solvent selection : Replace volatile solvents (e.g., ether) with safer alternatives (e.g., ethyl acetate) to meet industrial safety standards .

- Quality-by-Design (QbD) : Design experiments (DoE) to optimize parameters like temperature, stoichiometry, and mixing rates .

How do structural analogs of this compound compare in terms of bioactivity, and what computational tools can predict their efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.